Benzeneacetamide, N-octyl-
Description
Benzeneacetamide, N-octyl- (C₁₆H₂₅NO₂) is an alkyl-substituted acetamide derivative featuring a phenyl group attached to an acetamide backbone, with an octyl chain (-C₈H₁₇) bonded to the nitrogen atom. This compound is structurally characterized by:
- Phenylacetamide core: A benzene ring linked to an acetamide group (CH₃CONH-).
- N-octyl substitution: A long hydrophobic alkyl chain at the nitrogen position, influencing solubility and lipophilicity.
Properties
CAS No. |
57772-71-1 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-octyl-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-6-10-13-17-16(18)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H,17,18) |
InChI Key |
AKPIJQRYVLUWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetamide, N-octyl- can be synthesized through the reaction of benzeneacetamide with octylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, N-octyl- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring in Benzeneacetamide, N-octyl- can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzeneacetamide, N-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-octyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- Lipophilicity: N-octyl and N-cyclohexyl derivatives () exhibit higher hydrophobicity due to bulky alkyl chains, contrasting with polar substituents like diethylaminoethyl () or hydroxy/methoxy groups () .
Solubility and Stability
Research Findings :
- Solvolysis Behavior : Alkyl-substituted acetamides (e.g., N-octyl) show slower solvolysis rates compared to esters like n-octyl fluoroformate (). For example, benzyl fluoroformate solvolysis correlates with a rate constant slope of 0.95 in acetone-water mixtures, suggesting similar mechanisms for hydrophobic derivatives .
- Synthesis Challenges: Long-chain N-alkyl derivatives (e.g., N-octyl) require specialized purification techniques due to low crystallinity, as noted in analogs like N-benzylacetoacetamide ().
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